molecular formula C18H17Cl2N3S B2674484 5-(4-tert-butylphenyl)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 721903-39-5

5-(4-tert-butylphenyl)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2674484
CAS No.: 721903-39-5
M. Wt: 378.32
InChI Key: FDKFYCACYSNOOT-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 2,3-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the triazole ring. The final thiol group is introduced through a nucleophilic substitution reaction using thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium methoxide (NaOMe) are used.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-(4-tert-butylphenyl)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The thiol group may interact with metal ions or form disulfide bonds, affecting protein function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-methylphenyl)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-ethylphenyl)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(4-tert-butylphenyl)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-(2,3-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3S/c1-18(2,3)12-9-7-11(8-10-12)16-21-22-17(24)23(16)14-6-4-5-13(19)15(14)20/h4-10H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKFYCACYSNOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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